Asteriscunolide B

Description

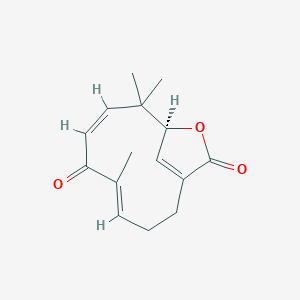

Structure

3D Structure

Properties

IUPAC Name |

(4E,7Z,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-5-4-6-11-9-13(18-14(11)17)15(2,3)8-7-12(10)16/h5,7-9,13H,4,6H2,1-3H3/b8-7-,10-5+/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHQQYHQUHYOGU-WGGPUXJNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2=CC(C(C=CC1=O)(C)C)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CCC2=C[C@@H](C(/C=C\C1=O)(C)C)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90383-29-2 | |

| Record name | 90383-29-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Isolation Methodologies of Asteriscunolide B

Plant Sources and Biogeographical Distribution within the Asteraceae Family

Asteriscunolide B, along with its isomers Asteriscunolide A, C, and D, was first isolated from Asteriscus aquaticus, a plant belonging to the Asteraceae family. acgpubs.org Subsequent research has also identified these compounds in other species of the same genus, such as Asteriscus vogelii. rsc.org The Asteraceae, commonly known as the aster, daisy, or sunflower family, is one of the largest families of flowering plants, distributed worldwide in a vast range of habitats. scielo.br

The primary plant source, Asteriscus aquaticus, is native to the Mediterranean region. scielo.brnih.gov Its distribution spans across Southern Europe, North Africa, and Western Asia. This annual herb thrives in temperate climates and is commonly found in dry, coastal, and rocky habitats. scielo.brnih.gov The biogeographical details of the known plant sources are outlined in the table below.

| Plant Source | Family | Native Biogeographical Regions |

|---|---|---|

| Asteriscus aquaticus | Asteraceae | Europe (Southwestern, Southeastern, and parts of Middle Europe), North Africa (Algeria, Egypt, Libya, Morocco, Tunisia), Macaronesia (Canary Islands, Madeira), Western Asia (Cyprus, Turkey, Lebanon, Syria, Israel, Jordan) rsc.org |

| Asteriscus vogelii | Asteraceae | Specific distribution data for this species is less detailed, but it is known to be a source of asteriscunolides. rsc.org |

| Asteriscus hierochunticus | Asteraceae | Native to desert regions of the Middle East and North Africa. acgpubs.org |

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Purification

The isolation of this compound from its plant matrix is a multi-step process that relies on advanced chromatographic and spectroscopic methods to separate it from a complex mixture of other phytochemicals, including its own closely related isomers.

The initial step typically involves the extraction of the dried, powdered aerial parts of the plant, such as Asteriscus aquaticus, using a solvent like methanol. acgpubs.org This process yields a crude extract containing a wide array of compounds. This extract is then subjected to a series of chromatographic separations to isolate the desired compounds.

Chromatographic Techniques:

The separation of the four asteriscunolide isomers (A, B, C, and D) is a challenging task due to their structural similarity. The original isolation procedure, as well as subsequent methodologies, employ various forms of column chromatography.

Vacuum Liquid Chromatography (VLC): The crude extract is often first fractionated using VLC over a stationary phase like reversed-phase (RP-18) silica (B1680970) gel. Elution is performed with a gradient of solvents, typically water and methanol, to separate compounds based on their polarity. acgpubs.org

Column Chromatography (CC): Fractions obtained from VLC are further purified using column chromatography with silica gel (SiO₂) as the stationary phase. acgpubs.org A mixture of solvents, such as chloroform (B151607) and ethyl acetate, is used as the mobile phase to meticulously separate the components.

Silver Nitrate (B79036) Impregnated Silica Gel Chromatography (AgNO₃-SiO₂): To separate the closely related olefinic isomers of asteriscunolides, chromatography on silica gel impregnated with silver nitrate is employed. This technique separates compounds based on the number and geometry of their double bonds, as the silver ions interact differently with cis and trans isomers.

The progress of the purification is monitored at each stage using Thin-Layer Chromatography (TLC) , which allows for rapid visualization of the separation.

Spectroscopic Techniques for Structure Elucidation:

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of this compound. acgpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

¹H NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in the molecule and their neighboring atoms.

¹³C NMR (Carbon-13 NMR): Shows the number and types of carbon atoms present in the structure.

2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are used to establish the connectivity between atoms, revealing how protons and carbons are bonded to each other and ultimately allowing for the complete assembly of the molecular structure. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as the characteristic carbonyl group of the γ-lactone ring found in sesquiterpene lactones. acgpubs.org

The combination of these advanced chromatographic and spectroscopic techniques is essential for the successful isolation, purification, and structural confirmation of this compound from its natural plant sources.

Advanced Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS)

The foundational planar structure of Asteriscunolide B, which details the sequence of atoms and bonds, is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). researchgate.netafricaresearchconnects.com

HRMS provides the highly accurate molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of precision. For this compound, HRMS analysis establishes its elemental composition, which is a critical first step in structural elucidation. africaresearchconnects.comwfu.edu

Following the determination of the molecular formula, NMR spectroscopy is employed to map out the carbon-hydrogen framework. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, identify the different types of proton and carbon environments within the molecule. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece the structure together. These experiments reveal correlations between neighboring protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range (2-3 bond) proton-carbon couplings (HMBC), allowing for the unambiguous assembly of the molecular skeleton. researchgate.netresearchgate.net

The ¹H and ¹³C NMR chemical shifts are fundamental data points derived from these analyses. The specific values for this compound, along with those of its isomers, were crucial for establishing their identities as humulanolides. capes.gov.br

Table 1: Representative ¹H and ¹³C NMR Data for the Asteriscunolide Skeleton (Note: Specific shifts for this compound are determined by comparison within its isomeric series. The data below represents characteristic values for the core structure.)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | ~170.1 | - |

| 2 | ~130.5 | ~5.8 (d, 10.0) |

| 3 | ~145.2 | ~5.5 (dd, 10.0, 8.0) |

| 4 | ~45.6 | ~2.4 (m) |

| 5 | ~25.1 | ~1.9 (m), ~1.7 (m) |

| 6 | ~85.3 | ~4.1 (t, 9.0) |

| 7 | ~50.2 | ~2.1 (m) |

| 8 | ~125.8 | ~5.2 (d, 8.0) |

| 9 | ~135.4 | - |

| 10 | ~40.1 | ~2.3 (m) |

| 11 | ~78.9 | - |

| 12 | ~175.3 | - |

| 13 | ~20.5 | ~1.8 (s) |

| 14 | ~16.2 | ~1.1 (d, 7.0) |

| 15 | ~24.8 | ~1.6 (s) |

Data compiled and generalized from published findings on asteriscunolides. capes.gov.brresearchgate.netresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

While NMR and HRMS can define the planar structure and relative stereochemistry, they cannot typically determine the absolute configuration of a chiral molecule. For this, chiroptical methods like Circular Dichroism (CD) spectroscopy are essential. capes.gov.brresearchgate.net

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's absolute three-dimensional arrangement. hebmu.edu.cn The absolute configurations of all four asteriscunolide isomers, including this compound, were successfully established using this technique. capes.gov.brresearchgate.net

By comparing the experimental CD spectrum of this compound with spectra from related compounds of known stereochemistry or with spectra predicted by theoretical calculations, researchers can assign the absolute configuration at each stereocenter. capes.gov.brrsc.org This comparative analysis was fundamental in differentiating this compound from its stereoisomers, Asteriscunolide A, C, and D, and in defining its precise and stable conformation in solution. capes.gov.br

Total Synthesis Strategies and Analog Design

Methodologies for the Total Synthesis of Asteriscunolide B and Related Humulanolides

The total synthesis of this compound and other humulanolides, a class of sesquiterpenoid lactones, presents significant challenges due to their complex, medium-sized ring systems. Chemists have devised various innovative strategies to construct these molecules.

A central challenge in the synthesis of many terpenes, including the broader family to which this compound belongs, is the formation of the bicyclo[5.3.1]undecane core. This structure consists of a cyclooctane (B165968) (8-membered) ring fused to a cyclohexane (B81311) (6-membered) ring. However, it's important to note that this compound itself features a bicyclo[6.3.0]undecane core (an 8-membered ring fused to a 5-membered ring), and related compounds can have variations like the bicyclo[5.3.1]undecane system. beilstein-journals.orgnih.gov Synthetic approaches generally focus on constructing the challenging eight-membered ring from a more accessible cyclopentane (B165970) or cyclohexane precursor. beilstein-journals.orgnih.gov

One notable strategy involves a tandem radical macrocyclization-transannulation approach to form the bicyclo[5.3.1]undecane ring system found in related taxane (B156437) diterpenes. acs.org Another method describes a manganese(III)-based oxidative free-radical cyclization which has been applied to synthesize the AB ring system of taxanes, demonstrating a pathway to the bicyclo[5.3.1]undecane moiety. brandeis.edu Furthermore, the unique bicyclo[6.3.0]undecane core of asteriscanolide, a related humulanolide, has been diastereoselectively introduced during its synthesis. nih.gov

The construction of the complex ring systems of this compound and its relatives heavily relies on powerful cyclization reactions. beilstein-journals.org These reactions are pivotal in forming the characteristic medium-sized rings from linear precursors.

Key reactions employed in these syntheses include:

Nozaki-Hiyama-Kishi (NHK) Reaction : This chromium-mediated coupling reaction is widely used for forming medium-sized rings. researchgate.netresearchgate.netillinois.edu For instance, an intramolecular NHK reaction was a key step in forming the all-trans-humulene lactone skeleton, a precursor to other complex humulanolides. researchgate.netresearchgate.net It has been used in the late-stage formation of the eight-membered enone in a total synthesis of aquatolide, a related natural product. acs.org The reaction's tolerance for various functional groups makes it particularly valuable in the late stages of a complex synthesis. illinois.eduharvard.edu

Metathesis Reactions : Ring-closing metathesis (RCM) and ring-opening/ring-closing metathesis (ROM/RCM) cascade reactions are powerful tools for constructing the 11-membered ring and bridged butenolide moieties. nih.gov A cascade metathesis of a cyclobutenecarboxylate was used to build a γ-butenolide with an unsaturated aldehyde side chain, a key intermediate in humulanolide synthesis. researchgate.net An asymmetric synthesis of Asteriscunolide D was achieved using a ring-rearrangement metathesis (RRM) approach. beilstein-journals.org

Radical Cyclization : This method provides another avenue for constructing bicyclic systems. beilstein-journals.org For example, a samarium(II) iodide-mediated transannular ketone-olefin cyclization has been explored for building bicyclic ring systems. nih.gov A "round trip radical cyclization," a sequence of 5-exo, 6-endo, and 5-exo cyclizations, has been used to create tricyclo[5.3.1.02,6]undecanes. acs.org

Photocycloaddition : Inspired by biosynthesis, a [2+2] photocycloaddition has been used to create the bridged 5/5/4/8-ring system from an asteriscunolide-type precursor, demonstrating a biomimetic transannulation strategy. researchgate.net

A variety of these methods are often used in combination to achieve the total synthesis of these complex molecules. beilstein-journals.org

| Cyclization Strategy | Key Application in Humulanolide Synthesis |

| Nozaki-Hiyama-Kishi (NHK) | Formation of the 11-membered humulene (B1216466) lactone skeleton. researchgate.netresearchgate.net |

| Ring-Closing Metathesis (RCM) | Construction of the central eight-membered ring in ophiobolins. nih.gov |

| Ring-Rearrangement Metathesis (RRM) | Asymmetric synthesis of Asteriscunolide D. beilstein-journals.org |

| [2+2] Photocycloaddition | Biomimetic synthesis of a bridged 5/5/4/8-ring system. researchgate.net |

| Radical Cyclization | Construction of tricyclo[5.3.1.02,6]undecanes. acs.org |

Linchpin strategies, where simple molecules are used to connect complex molecular fragments, offer an efficient path for synthesizing intricate natural products. wgtn.ac.nz In the total synthesis of Asteriscunolide D, methyl propiolate served as a strategic linchpin. wgtn.ac.nz This approach involved a two-step sequence where three new bonds were formed to atoms originating from the methyl propiolate, greatly simplifying the construction of this challenging molecule. wgtn.ac.nz The synthesis was completed in a concise nine steps without the need for protecting groups, highlighting the efficiency of this strategy. wgtn.ac.nznih.gov The key steps included a Zn-ProPhenol-catalyzed asymmetric alkynylation and a Ruthenium-catalyzed alkene-alkyne coupling. wgtn.ac.nz

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in synthesizing biologically active molecules like this compound. Asymmetric synthesis aims to produce a single enantiomer (one of two mirror-image forms) of a chiral compound.

In the synthesis of Asteriscunolide D, the absolute stereochemistry was established using a Zn-ProPhenol catalyzed enantioselective addition of methyl propiolate to an aliphatic aldehyde. nih.govacs.org This reaction created a chiral propargylic alcohol, which served as a handle for the subsequent formation of the butenolide ring. nih.gov This method proved effective even in the presence of other reactive functional groups, demonstrating its chemoselectivity. nih.gov Other approaches to enantiocontrol in the synthesis of related compounds include the use of chiral ligands in metal-catalyzed reactions and employing starting materials from the "chiral pool" (naturally occurring enantiomerically pure compounds). harvard.eduresearchgate.net For instance, a proline-catalyzed α-chlorination aldol (B89426) reaction has been used to synthesize chiral building blocks for a library of macrolides. rsc.org

Chemical Derivatization and Semisynthetic Modifications of this compound Scaffolds

To better understand the biological activity and potentially discover more potent or selective compounds, researchers modify the natural structure of this compound through chemical synthesis.

The rational design of structural analogues involves making specific, planned changes to the molecule's structure to investigate how these changes affect its biological function, a process known as structure-activity relationship (SAR) studies. nih.govnih.govrsc.org For humulanolides, research has shown that the unsaturated carbonyl moiety on the 11-membered ring and the stereochemistry of the epoxide group are important for their anti-cancer activity. oapen.org

A study involving synthetic samples of natural humulanolides and their analogs was conducted to elucidate their mode of action. researchgate.netdntb.gov.ua This work led to the identification of a humulanolide analog as a novel inhibitor of Heat Shock Protein 90 (HSP90), a chaperone protein implicated in cancer. oapen.orgdntb.gov.ua The synthesis of a library of polyketide-like macrolides, which share some structural features with humulanolides, demonstrates a systematic approach to creating diverse analogs for biological screening. rsc.org

Exploration of Structure-Activity Relationships (SAR) through Chemical Modification

The exploration of the structure-activity relationships (SAR) for the asteriscunolide family has been a critical area of research to understand the chemical features responsible for their biological effects. While this compound itself has not been the primary focus of extensive modification, SAR studies on the broader humulanolide class, including its natural isomers and synthetically derived analogs, have provided significant insights into the pharmacophore required for anti-proliferative activity.

Research has centered on evaluating the cytotoxicity of various humulanolides against human cancer cell lines. These investigations have revealed that the α,β-unsaturated carbonyl moieties within the molecular structure are pivotal for conferring biological activity. nih.gov The natural asteriscunolides, which are stereoisomers differing in the geometry of their double bonds, have shown varied levels of efficacy. Specifically, Asteriscunolide A, Asteriscunolide C, and Asteriscunolide D demonstrated measurable cytotoxic activity, whereas many other naturally occurring humulanolides were found to be inactive. researchgate.net The absence of this compound from the list of active natural compounds in these studies suggests it possesses significantly lower or negligible anti-proliferative activity compared to its isomers.

The most profound insights have emerged from the chemical modification of the humulanolide skeleton. A key study involving the synthesis and evaluation of twelve humulanolides identified a novel synthetic analog, referred to as humulanolide analog E (also described as compound 54 in related literature), which exhibited the highest anti-proliferative activity of all compounds tested. nih.govresearchgate.net

The critical modification in this potent analog was the oxidation of the C1-hydroxyl group to a ketone. This transformation introduces an additional α,β-unsaturated carbonyl system into the molecule. This feature is a crucial structural element for activity, likely because it functions as a Michael acceptor, enabling potential covalent interactions with biological nucleophiles, such as cysteine residues in proteins. nih.gov Further investigation revealed that the potent anti-proliferative effect of humulanolide analog E stems from its ability to function as an inhibitor of Heat Shock Protein 90 (HSP90). nih.govresearchgate.net Treatment of cancer cells with this analog led to a decrease in HSP90 client proteins, such as AKT and CDK4, which are essential for tumor cell survival. researchgate.net

Conversely, analogs lacking these key structural motifs were inactive. For instance, the alcohol precursor to the highly active ketone (a compound referred to as compound 55 ) showed no activity, underscoring the importance of the C1-keto group for cytotoxicity. researchgate.net These findings collectively establish a clear SAR for the humulanolide class, where the presence and accessibility of α,β-unsaturated carbonyl systems are the primary determinants of cytotoxic potential.

Research Findings on Humulanolide Activity

| Compound | Key Structural Features | Reported Anti-proliferative Activity | Reference |

|---|---|---|---|

| Asteriscunolide A | Natural Isomer (6Z, 9Z); C1-OH | Active | researchgate.net |

| This compound | Natural Isomer (6E, 9Z); C1-OH | Not reported as active | nih.govresearchgate.net |

| Asteriscunolide C | Natural Isomer (6Z, 9E); C1-OH | Active | researchgate.net |

| Asteriscunolide D | Natural Isomer (6E, 9E); C1-OH | Active | researchgate.netnih.gov |

| Aquatolide | Natural Humulanolide (different skeleton) | Inactive | researchgate.net |

| Humulanolide Analog E (Compound 54) | Synthetic Analog; C1-Ketone (α,β-unsaturated) | Most Active (HSP90 Inhibitor) | nih.govresearchgate.net |

| Compound 55 | Synthetic Analog; C1-OH (Precursor to Cmpd. 54) | Inactive | researchgate.net |

Biosynthetic Pathway Elucidation of Asteriscunolides

Proposed Pathways from Sesquiterpene Precursors (e.g., Germacrene B, Humulene)

Asteriscunolides are sesquiterpenoids that possess the humulene (B1216466) skeleton, a macrocyclic C15 hydrocarbon. tandfonline.com The biosynthesis is proposed to originate from the universal C15 precursor, farnesyl pyrophosphate (FPP), which is cyclized to form a humulene or germacrene-type cation. tandfonline.commdpi.com While asteriscunolides are based on the humulene framework, many sesquiterpene lactones (STLs) are believed to arise from a common germacrene backbone. mdpi.com

The proposed pathway involves the initial cyclization of FPP by a terpene synthase into a germacrene intermediate, such as germacrene A. tandfonline.commdpi.com This intermediate can then undergo further rearrangements and enzymatic modifications. For skeletons with multiple rings, intermediates like germacrene A or B undergo protonation, triggering a cascade of reactions that form diverse structures. mdpi.com The formation of the humulene skeleton of asteriscunolides likely follows a similar logic, starting from FPP and proceeding through one or more macrocyclic intermediates that are then tailored by subsequent enzymes to yield the final structure. nih.gov

Enzymatic Catalysis and Key Biosynthetic Enzymes (e.g., Cytochrome P450s)

The structural diversity of terpenoids, including asteriscunolides, is largely generated by the activity of two key enzyme classes: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs). mdpi.com After a TPS establishes the foundational carbon skeleton, CYPs introduce a wide range of modifications through oxidation reactions. mdpi.combeilstein-journals.org These modifications include the addition of hydroxyl, keto, acid, epoxy, and lactone groups, which are critical for the final structure and bioactivity of the molecule. mdpi.com

In the biosynthesis of many sesquiterpene lactones, CYPs are essential for the formation of the characteristic lactone ring. tandfonline.com For instance, in the well-studied biosynthesis of costunolide (B1669451), a common precursor for many STLs, several CYPs are involved. nih.gov Germacrene A, the product of germacrene A synthase (GAS), is oxidized by a CYP enzyme called germacrene A oxidase (GAO) to produce germacra-1(10),4,11(13)-trien-12-oic acid. nih.govnih.gov A subsequent hydroxylation reaction, catalyzed by another CYP, costunolide synthase (COS), at the C6 position leads to a precursor that spontaneously cyclizes to form the lactone ring of costunolide. nih.govnih.gov This multi-step, CYP-dependent oxidation cascade is a hallmark of STL biosynthesis and represents the likely enzymatic logic for the formation of Asteriscunolide B.

| Enzyme Class | General Function in Sesquiterpenoid Biosynthesis | Specific Examples (from related pathways) |

| Terpene Synthases (TPSs) | Catalyze the cyclization of farnesyl pyrophosphate (FPP) to form diverse sesquiterpene hydrocarbon skeletons. mdpi.commdpi.com | Germacrene A Synthase (GAS) nih.gov |

| Cytochrome P450s (CYPs) | Introduce molecular oxygen into the terpene backbone, leading to hydroxylations, oxidations, and lactone ring formation. mdpi.comscilit.com | Germacrene A Oxidase (GAO), Costunolide Synthase (COS) nih.gov |

Modern Approaches for Biosynthetic Gene Cluster Discovery and Pathway Reconstruction (e.g., Chemoproteomics, Genetic Manipulation)

Identifying the specific genes and enzymes responsible for the biosynthesis of complex natural products like this compound is a significant challenge. Modern molecular and analytical techniques have greatly accelerated this process.

Chemoproteomics has emerged as a powerful tool for elucidating biosynthetic pathways. frontiersin.orgnih.gov This approach uses activity-based chemical probes that mimic biosynthetic intermediates to directly identify and isolate active enzymes from cell extracts. researchgate.net By profiling proteins that interact with these probes, researchers can rapidly discover key biosynthetic enzymes and their corresponding genes, bypassing more traditional, time-consuming methods. frontiersin.orgnih.gov

Genetic manipulation and metabolic engineering are central to pathway discovery and reconstruction. nih.govd-nb.info Scientists can identify candidate biosynthetic gene clusters (BGCs) through genome sequencing and bioinformatic analysis. researchgate.netmdpi.com The functions of genes within these clusters can then be verified through heterologous expression, where the genes are transferred into a host organism, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana). nih.govnih.gov If the host organism produces the expected intermediates or final product, it confirms the function of the transferred genes. nih.gov Furthermore, gene inactivation or deletion experiments in the native producing organism can elucidate the role of specific enzymes in the pathway. nih.govmdpi.com These genetic engineering strategies are crucial for piecing together the complete biosynthetic puzzle of complex molecules like asteriscunolides. mdpi.comresearchgate.net

Mechanistic and Cellular Biological Investigations of Asteriscunolide B

Molecular Mechanisms of Action and Biological Targets

Asteriscunolide B, a member of the asteriscunolide family of sesquiterpene lactones, has been the subject of investigations to elucidate its effects at the molecular and cellular levels. Research into related isomers provides a framework for understanding its potential mechanisms of action, which primarily point towards the induction of programmed cell death, or apoptosis, through various interconnected pathways.

Tubulin Inhibition

While direct experimental studies on this compound's interaction with tubulin are not extensively documented, computational and mechanistic studies on its isomers, Asteriscunolide A and C, provide significant insights. Molecular docking studies suggest that asteriscunolides possess the key structural features characteristic of tubulin inhibitors that act at the colchicine (B1669291) binding site. africaresearchconnects.comacgpubs.org These in silico analyses predict that Asteriscunolide A and C fit well into this site on Leishmania tubulin, with calculated free energies of -5.62 kcal/mol and -5.54 kcal/mol, respectively, indicating strong and favorable binding interactions. africaresearchconnects.comacgpubs.org Tubulin is a critical protein that polymerizes into microtubules, essential components of the cellular cytoskeleton involved in cell division. acgpubs.org Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis, a common mechanism for many anticancer agents. asploro.commdpi.com The structural similarity between the asteriscunolide isomers suggests that this compound may share this potential for tubulin interaction.

Methionine Aminopeptidase Inhibition

Methionine aminopeptidases (MetAPs) are enzymes that remove the initial methionine residue from newly synthesized proteins, a crucial step in protein maturation and function. ssgcid.orgnih.gov The type 2 isoform, MetAP-2, is particularly upregulated in various cancers and its inhibition has been shown to suppress tumor growth and vascularization (angiogenesis), making it a validated target for anticancer drug development. researchgate.netoncotarget.com Natural products like fumagillin (B1674178) have been identified as potent and selective inhibitors of MetAP-2. researchgate.netoncotarget.com However, based on available scientific literature, there are no direct studies linking this compound or other asteriscunolide isomers to the inhibition of methionine aminopeptidase.

Research on extracts containing asteriscunolide isomers, primarily Asteriscunolide A, demonstrates a clear capacity to induce apoptosis in cancer cells. nih.govnih.gov This process is characterized by distinct biochemical and morphological changes, including DNA fragmentation and the activation of key signaling molecules. nih.govnih.gov

Induction of Cellular Apoptosis and Caspase-3 Activity

A hallmark of apoptosis induced by asteriscunolides is the activation of effector caspases, particularly caspase-3. nih.gov Caspase-3 is a critical executioner protease that, once activated, cleaves a variety of cellular substrates, leading to the systematic disassembly of the cell. koreascience.kr Studies on mouse BS-24-1 lymphoma cells treated with fractions containing asteriscunolide isomers showed a time-dependent and significant increase in caspase-3 activity. nih.gov For instance, treatment with a 60 µg/mL fraction resulted in a 6- to 10-fold increase in caspase-3 activity after 4 and 24 hours, respectively. nih.gov This activation was confirmed to be specific, as pre-incubation with a caspase-3 inhibitor (Ac-DEVD-CHO) negated the enzymatic activity. nih.govsemanticscholar.org The apoptotic pathway involving asteriscunolides is further associated with the cleavage of poly(ADP-ribose) polymerase (PARP) and the release of cytochrome c from mitochondria, upstream events that lead to caspase activation. nih.gov

Reactive Oxygen Species (ROS) Accumulation

The generation of reactive oxygen species (ROS) appears to be a pivotal and very early event in the mechanism of asteriscunolide-induced cell death. nih.govnih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can induce significant damage to cellular structures, triggering apoptosis. impactfactor.org In studies using BS-24-1 lymphoma cells, high levels of ROS were observed remarkably quickly—in less than one minute—following the addition of an asteriscunolide-containing fraction. nih.gov This rapid accumulation of ROS was shown to precede the activation of caspase-3, which was only detectable several hours later, suggesting that ROS generation is an upstream signal that initiates the apoptotic cascade. nih.gov The critical role of ROS is underscored by the finding that the free radical scavenger N-acetyl-L-cysteine (NAC) could completely block the apoptosis induced by Asteriscunolide A. nih.gov

| Biochemical Marker | Observation | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| Caspase-3 Activity | Significant increase | BS-24-1 lymphoma | 6 to 10-fold increase in activity after 4-24 hours. Effect is inhibited by specific caspase-3 inhibitors. | nih.govsemanticscholar.org |

| Reactive Oxygen Species (ROS) | Rapid accumulation | BS-24-1 lymphoma, Human melanoma and leukemia lines | ROS detected in under 1 minute, preceding caspase-3 activation. Apoptosis is blocked by ROS scavengers. | nih.govnih.gov |

| DNA Fragmentation | Formation of DNA ladder | BS-24-1 lymphoma | A classic hallmark of apoptosis was observed in treated cells. | nih.gov |

| Mitochondrial Membrane Potential | Dissipation | Human tumor cell lines | Associated with the release of cytochrome c, an upstream event of caspase activation. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Defined Biological Responses

The asteriscunolide family consists of several isomers, primarily A, B, C, and D, which are stereoisomers differing in the geometry of the double bonds within their eleven-membered ring structure. u-tokyo.ac.jp These subtle structural differences can lead to significant variations in biological activity, forming the basis of structure-activity relationship (SAR) studies.

The core structures are defined as follows:

Asteriscunolide A : (6Z, 9Z) isomer u-tokyo.ac.jp

This compound : (6E, 9Z) isomer u-tokyo.ac.jp

Asteriscunolide C : (6Z, 9E) isomer u-tokyo.ac.jp

Asteriscunolide D : (6E, 9E) isomer u-tokyo.ac.jp

SAR studies on related humulanolides have shown that the stereochemistry is crucial for activity. researchgate.netdntb.gov.ua For instance, while Asteriscunolide A, C, and D all exhibit some level of cytotoxic activity, the potency can vary. researchgate.net Asteriscunolide A is a known inducer of apoptosis, while Asteriscunolide D has demonstrated cytotoxicity against various cancer cell lines including HT-29 (colon), A-549 (lung), and MEL-28 (melanoma). u-tokyo.ac.jp Furthermore, in antileishmanial and antimalarial assays, Asteriscunolide C showed greater potency against Leishmania donovani than Asteriscunolide A. africaresearchconnects.com

This variation in biological response among closely related isomers highlights the importance of the specific double bond geometry for molecular interactions with biological targets. The (6E, 9Z) configuration of this compound distinguishes it from its more studied isomers and likely confers a unique pharmacological profile. Although detailed SAR studies focusing specifically on this compound are limited in the literature, the data from its isomers strongly indicate that its specific three-dimensional structure is a critical determinant of its biological function.

| Compound | Double Bond Geometry | Reference |

|---|---|---|

| Asteriscunolide A | 6Z, 9Z | u-tokyo.ac.jp |

| This compound | 6E, 9Z | u-tokyo.ac.jp |

| Asteriscunolide C | 6Z, 9E | u-tokyo.ac.jp |

| Asteriscunolide D | 6E, 9E | u-tokyo.ac.jp |

Advanced Analytical and Computational Methodologies

High-Resolution Mass Spectrometry and NMR-Based Profiling for Metabolite Identification

The precise identification of natural products from complex biological extracts is a significant challenge. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone analytical techniques for the structural elucidation and profiling of metabolites like Asteriscunolide B.

High-Resolution Mass Spectrometry provides extremely accurate mass measurements, which allows for the determination of a compound's elemental composition. nih.gov For the asteriscunolide family of compounds, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been a key tool in confirming their molecular formulas. africaresearchconnects.comresearchgate.net This technique provides the necessary resolution to distinguish between compounds with very similar masses, which is crucial when analyzing complex plant extracts. nih.gov The molecular formula for this compound is C15H18O3, with a corresponding molecular weight of 246.30 g/mol . sigmaaldrich.com HRMS analysis would confirm this composition by providing a highly accurate mass-to-charge ratio (m/z) value. researchgate.net

NMR-based profiling offers detailed insight into the chemical structure of a molecule. nih.gov Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) are used to piece together the atomic connectivity of a compound. frontiersin.org For the characterization of novel compounds like the asteriscunolides, 1D and 2D NMR data are indispensable for determining the carbon skeleton and the relative stereochemistry. africaresearchconnects.comresearchgate.net The chemical shifts and coupling constants observed in the NMR spectra provide a unique fingerprint for the molecule, allowing for its unambiguous identification when compared against spectral databases or previously reported data. frontiersin.org The integration of both HRMS and NMR data provides a powerful and synergistic approach for the confident identification and structural elucidation of metabolites. frontiersin.org

Table 1: Analytical Data for this compound

| Property | Data | Reference |

|---|---|---|

| Molecular Formula | C15H18O3 | sigmaaldrich.com |

| Molecular Weight | 246.30 | sigmaaldrich.com |

| Primary Analytical Techniques | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) | africaresearchconnects.comresearchgate.net |

| Natural Source | Asteriscus aquaticus, Asteriscus graveolens | naturalproducts.net |

Dereplication Strategies and High-Throughput Screening in Natural Product Discovery

In the field of natural product discovery, a major challenge is avoiding the repeated isolation of known compounds. Dereplication refers to the process of rapidly identifying known compounds in a mixture at an early stage. mdpi.comchimia.ch This strategy is crucial for efficiently focusing research efforts on novel chemical entities. chimia.ch Dereplication methods often employ hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to generate chemical fingerprints of an extract. mdpi.com These fingerprints, containing retention times, UV spectra, and mass spectral data, are then compared against comprehensive databases of known natural products. nih.govescholarship.org This allows researchers to quickly flag the presence of known compounds, such as other previously identified asteriscunolides, and prioritize the isolation of potentially new structures within the extract. escholarship.org

High-Throughput Screening (HTS) is an automated process used in drug discovery to test a large number of compounds for a specific biological activity. bmglabtech.comwikipedia.org HTS allows for the rapid assessment of compound libraries against biological targets, helping to identify "hits" that can be developed into leads for new drugs. bmglabtech.com In natural product research, crude extracts or purified compounds can be subjected to HTS assays to screen for desired pharmacological activities, such as antimicrobial or anticancer effects. nih.govnih.gov This approach enables the efficient screening of the vast chemical diversity present in nature to identify compounds with therapeutic potential. wikipedia.org The identification of bioactive compounds through HTS provides a starting point for further investigation, including mechanism of action studies and lead optimization. bmglabtech.com

Computational Chemistry and In Silico Approaches (e.g., Molecular Docking, ADMET Prediction for Compound Prioritization)

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, allowing for the prioritization of compounds before committing to extensive and costly synthesis or isolation. researchgate.net These methods are used to predict the biological activity and pharmacokinetic properties of molecules like this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is commonly used to predict the interaction between a potential drug molecule (ligand) and a protein target. For the related asteriscunolides A and C, molecular docking studies were performed to investigate their binding potential to Leishmania tubulin, suggesting this as a possible mechanism for their observed antileishmanial activity. africaresearchconnects.com Such studies calculate the binding affinity and free energy, providing insights into the strength and nature of the interaction. africaresearchconnects.comnih.gov This approach can be applied to this compound to screen it against various protein targets and prioritize it for specific biological assays.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical computational tool. biointerfaceresearch.com These models use the chemical structure of a compound to forecast its pharmacokinetic and toxicological properties. pensoft.nettjnpr.org For instance, studies on asteriscunolides A and C predicted favorable ADMET profiles, including high plasma protein binding and no significant interaction with the drug-metabolizing enzyme CYP3A4. africaresearchconnects.comresearchgate.net Predicting these properties early in the discovery process helps to identify candidates with better drug-like characteristics and avoid those likely to fail in later development stages due to poor pharmacokinetics or toxicity. biointerfaceresearch.com

Table 2: Predicted In Silico Properties for Asteriscunolide-Type Compounds

| ADMET Parameter | Predicted Outcome/Significance | Reference |

|---|---|---|

| Plasma Protein Binding | Predicted to be >90%, indicating high binding affinity. | researchgate.net |

| CYP450 Enzyme Interaction | Predicted no significant interaction with CYP3A4, suggesting a lower potential for drug-drug interactions. | africaresearchconnects.com |

| Toxicity | Predicted low toxicity levels. | africaresearchconnects.com |

| Drug-Likeness Rules (e.g., Lipinski's Rule of Five) | Evaluates properties like molecular weight, logP, and hydrogen bond donors/acceptors to assess oral bioavailability. | biointerfaceresearch.com |

Chemotaxonomic and Ecological Context of Asteriscunolides

Biosynthetic and Structural Diversity as Chemotaxonomic Markers

Sesquiterpene lactones are a large and diverse group of secondary metabolites that are particularly abundant in the Asteraceae family. core.ac.ukwikipedia.org Their structural variety makes them excellent chemotaxonomic markers. csic.es Within the Asteriscus alliance, the diversity of these compounds, particularly those based on a humulene (B1216466) skeleton, is a key characteristic. The vast majority of sesquiterpenes isolated from plants of the Asteriscus genus feature a humulene moiety, suggesting this is a defining chemotaxonomic property for the genus. researchgate.net

The asteriscunolides, including Asteriscunolide B, are a series of humulanolides first isolated from Asteriscus aquaticus (now often referred to as Nauplius aquaticus). researchgate.net These compounds, specifically Asteriscunolide A, B, C, and D, exist as two pairs of conformationally stable stereoisomers. researchgate.net Their structural diversity extends beyond this initial group. For instance, studies on Asteriscus graveolens have led to the isolation of additional humulene-type sesquiterpenes and lactones of the asteriscanolide type. researchgate.net

The distinct profiles of these sesquiterpenoids serve as chemical fingerprints to distinguish between species. As noted, the difference in sesquiterpenoid constituents between Asteriscus graveolens and Asteriscus schultzii is a prime example of this principle in action. researchgate.netcsic.es The presence or absence of specific structural types, like humulanolides versus other sesquiterpene lactones, provides clear markers for taxonomic classification. researchgate.net Furthermore, the isolation of enantiomers of known asteriscunolides from Pulicaria undulata, a species from a related genus in the Inuleae tribe, points to a broader distribution and shared biosynthetic pathways among related taxa, offering further clues for chemotaxonomic studies at a higher taxonomic rank. researchgate.net

Table 1: Distribution of Selected Sesquiterpenoids in the Asteriscus Alliance and Related Genera

| Compound Name | Compound Type | Plant Source(s) | Reference(s) |

| Asteriscunolide A | Humulanolide | Asteriscus aquaticus, Asteriscus graveolens, Pulicaria undulata (enantiomer) | researchgate.net, researchgate.net |

| This compound | Humulanolide | Asteriscus aquaticus, Pulicaria undulata (enantiomer) | researchgate.net, researchgate.net |

| Asteriscunolide C | Humulanolide | Asteriscus aquaticus, Pulicaria undulata (enantiomer) | researchgate.net, rsc.org |

| Asteriscunolide D | Humulanolide | Asteriscus aquaticus, Pulicaria undulata (enantiomer) | researchgate.net, researchgate.net |

| Asteriscanolide | Asteriscanolide | Asteriscus graveolens | researchgate.net |

| 6,7,9,10-Tetradehydroasteriscanolide | Asteriscanolide | Asteriscus graveolens | researchgate.net |

Future Perspectives and Emerging Research Avenues

Innovations in Total Synthesis and Access to Complex Natural Product Scaffolds

The total synthesis of complex natural products like Asteriscunolide B continues to be a driving force for innovation in organic chemistry. acs.org These endeavors not only serve as a platform for testing the limits of current synthetic methodologies but also spur the development of new reactions and strategies. researchgate.net Future efforts in the synthesis of asteriscunolides and other intricate natural product scaffolds are expected to focus on increasing efficiency and elegance, often drawing inspiration from biosynthetic pathways. acs.org

Furthermore, advances in catalysis, including asymmetric catalysis, are crucial for controlling stereochemistry, a critical aspect for the biological activity of natural products. acs.orgresearchgate.net The development of novel catalysts and reagents will continue to enable bond disconnections that were previously not feasible. acs.org Computational tools are also playing an increasingly important role in planning synthetic routes and predicting reaction outcomes, further streamlining the process of total synthesis. acs.org These innovations collectively contribute to providing greater access to complex and biologically significant molecules like this compound, facilitating further biological studies and potential therapeutic applications. acs.orgresearchgate.net

Application of Synthetic Biology and Chemoinformatics in Natural Product Discovery

The fields of synthetic biology and chemoinformatics are revolutionizing the discovery and production of natural products. researchgate.net Synthetic biology offers powerful tools to engineer biological systems for the production of complex molecules, providing an alternative to challenging chemical syntheses or reliance on rare natural sources. hudsonlabautomation.com This is particularly relevant for compounds like this compound, which may be produced in small quantities by their native organisms.

Synthetic Biology Approaches:

Heterologous Expression: Biosynthetic gene clusters (BGCs) responsible for producing a natural product can be transferred from their native organism to a more tractable host, such as yeast or E. coli. asm.orgbio-conferences.org This allows for more reliable and scalable production.

Genome Mining: With the decreasing cost of DNA sequencing, vast amounts of genomic data are available. nih.gov Genome mining techniques can be used to identify novel BGCs that may produce undiscovered natural products. asm.orgbio-conferences.org

Pathway Engineering: Synthetic biology tools enable the modification and optimization of biosynthetic pathways to increase product titers and even create novel analogs of the natural product. nih.gov This includes the potential for combinatorial biosynthesis, where modules from different pathways are combined to generate new chemical diversity. nih.gov

Chemoinformatics in Natural Product Research:

Chemoinformatics utilizes computational methods to analyze, organize, and predict chemical and biological data, accelerating the drug discovery process. researchgate.netnih.gov

Database Management and Analysis: Chemoinformatics is essential for managing the vast amount of data associated with natural products, allowing for the comparison of chemical properties, diversity, and complexity across different datasets. nih.govmdpi.com

Virtual Screening and QSAR: Computational techniques like virtual screening and quantitative structure-activity relationship (QSAR) analysis can be used to predict the biological activity of natural products against specific targets, prioritizing compounds for experimental testing. frontiersin.org

Knowledge Extraction: Advanced machine learning techniques can extract valuable information from scientific literature and databases, helping to connect compounds with their biological activities and source organisms. tandfonline.com

The integration of synthetic biology and chemoinformatics provides a powerful pipeline for natural product discovery and development, from identifying promising gene clusters in silico to producing and optimizing the encoded molecules in engineered organisms. asm.orgmdpi.com

This compound as a Lead Compound for Chemical Probe Development

The unique chemical structure and biological activity of this compound make it an attractive starting point for the development of chemical probes. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. numberanalytics.comthermofisher.kr

The development of a chemical probe from a lead compound like this compound typically involves several key steps:

Identification of a Potent and Selective Scaffold: The initial lead compound must exhibit sufficient potency and selectivity for its biological target. Further medicinal chemistry efforts may be required to optimize these properties.

Introduction of a Reporter Tag: To enable detection and visualization, the probe is often modified to include a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety. This modification must be done carefully to avoid disrupting the compound's interaction with its target.

Incorporation of a Reactive Group (for covalent probes): For certain applications, a reactive group can be incorporated into the probe to form a covalent bond with its target. This allows for techniques like activity-based protein profiling (ABPP) and photo-affinity labeling (PAL) to identify the target protein(s). mdpi.com

The development of chemical probes based on the this compound scaffold could provide invaluable tools for:

Target Identification and Validation: If the specific molecular target of this compound is unknown, chemical probes can be used in chemoproteomic experiments to identify its binding partners in cells. mdpi.com

Mechanism of Action Studies: Once the target is known, probes can be used to study the downstream effects of modulating its activity, providing insights into the compound's mechanism of action. universiteitleiden.nl

Imaging and Localization: Fluorescently labeled probes can be used to visualize the subcellular localization of the target protein, providing spatial and temporal information about its function.

The conversion of a natural product hit into a reliable chemical probe requires a multidisciplinary approach, combining synthetic chemistry, biochemistry, and cell biology. mdpi.com

Interdisciplinary Approaches in Asteriscunolide Research: Bridging Chemistry and Biology

The comprehensive study of a complex natural product like this compound necessitates a deeply interdisciplinary approach, integrating expertise from various scientific fields. epacis.netquora.com This collaborative effort is essential to fully unravel its chemical intricacies and biological potential.

Key Interdisciplinary Collaborations:

Chemistry and Biology: The synergy between synthetic chemists and biologists is paramount. Chemists can synthesize this compound and its analogs, providing the necessary material for biological evaluation. researchgate.net Biologists, in turn, can perform assays to determine the compound's biological activity, identify its molecular targets, and elucidate its mechanism of action. This iterative cycle of synthesis and testing is crucial for structure-activity relationship (SAR) studies and the development of more potent and selective compounds.

Chemistry and Engineering: Collaboration between chemists and chemical engineers is vital for scaling up the production of this compound, whether through total synthesis or fermentation using engineered microorganisms. researchgate.net This involves optimizing reaction conditions, developing efficient purification processes, and ensuring the economic feasibility of large-scale production.

Computational and Experimental Sciences: The integration of computational methods with experimental work is increasingly important. researchgate.net Computational chemists can model the interaction of this compound with potential target proteins, guiding the design of new analogs. frontiersin.org Bioinformaticians can analyze genomic and proteomic data to identify potential biosynthetic pathways and biological targets. nih.gov This in silico analysis helps to focus experimental efforts and accelerate the pace of discovery.

By fostering collaboration across these disciplines, researchers can create a holistic understanding of this compound, from its fundamental chemical properties to its complex interactions within biological systems. This integrated approach is not only beneficial for the study of this specific compound but also serves as a model for future natural product research, ultimately enhancing our ability to address complex scientific challenges. fiveable.me

Q & A

Q. How to address confounding variables in in vivo toxicity studies of this compound?

Q. What theoretical frameworks best contextualize this compound’s ecological role and drug discovery potential?

Q. How to integrate conflicting bioactivity data from heterogeneous assays (e.g., enzyme vs. cell-based)?

Q. What methodological considerations apply to stability studies of this compound in formulation matrices?

Q. How to formulate hypotheses for this compound’s structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.